molecular formula C8H6BrClO3S B2471002 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride CAS No. 2309463-91-8

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

Cat. No. B2471002
CAS RN: 2309463-91-8
M. Wt: 297.55
InChI Key: QZFLRUMEHXRFMN-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is an important chemical compound used in various fields of research and industry. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in organic chemistry. Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, oxidative cyclization of 2-hydroxystilbenes, and Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is C8H6BrClO3S. It is a derivative of benzofuran, which has the molecular formula C8H8O .


Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, 5-Bromo-2,3-dihydrobenzofuran, a related compound, can be used in the synthesis of Darifenacin, a drug used to treat urinary incontinence .

Scientific Research Applications

Chemical Synthesis

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is involved in regioselective synthesis processes. For instance, it has been used in the synthesis of pyrimidine annelated heterocycles, demonstrating its utility in creating complex chemical structures (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research, particularly in the development of bioactive compounds. Research indicates its use in the synthesis of derivatives with various biological activities, such as enzyme inhibition and antibacterial properties (Irshad, Abbasi, Aziz‐ur‐Rehman, et al., 2014).

Mechanism of Action

While the specific mechanism of action for 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is not mentioned in the search results, benzofuran derivatives have been found to exhibit various biological activities .

properties

IUPAC Name

6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c9-7-1-5-3-13-4-6(5)2-8(7)14(10,11)12/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFLRUMEHXRFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CO1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

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